molecular formula C7H10Cl2N2 B1604655 (2-Chlorobenzyl)hydrazine hydrochloride CAS No. 91809-14-2

(2-Chlorobenzyl)hydrazine hydrochloride

Cat. No.: B1604655
CAS No.: 91809-14-2
M. Wt: 193.07 g/mol
InChI Key: IQIHRJMVBFKMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-chlorobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzyl)hydrazine hydrochloride typically involves the reaction of (2-chlorobenzyl) chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other suitable methods to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the (2-chlorobenzyl) group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(2-Chlorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • (3-Chlorobenzyl)hydrazine hydrochloride
  • (4-Chlorobenzyl)hydrazine hydrochloride
  • Benzylhydrazine hydrochloride

Comparison: (2-Chlorobenzyl)hydrazine hydrochloride is unique due to the position of the chlorine atom on the benzyl group. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For example, (3-Chlorobenzyl)hydrazine hydrochloride and (4-Chlorobenzyl)hydrazine hydrochloride may exhibit different chemical and biological properties due to the variation in the chlorine atom’s position.

Properties

IUPAC Name

(2-chlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIHRJMVBFKMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919506
Record name [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91809-14-2
Record name NSC86120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chlorobenzyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 3
(2-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 4
(2-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 5
(2-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 6
(2-Chlorobenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.